molecular formula C8H11FN2 B2808634 (2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine CAS No. 2248172-69-0

(2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine

Cat. No.: B2808634
CAS No.: 2248172-69-0
M. Wt: 154.188
InChI Key: VKQQMFHDJRXVDC-ZCFIWIBFSA-N
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Description

(2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine is a chiral amine compound featuring a fluorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoropyridine.

    Chiral Center Introduction: The chiral center is introduced through asymmetric synthesis or chiral resolution methods.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the pyridine ring or the amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

(2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring enhances its binding affinity and selectivity, while the chiral center influences its stereospecific interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(5-Chloropyridin-2-yl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    (2R)-2-(5-Bromopyridin-2-yl)propan-1-amine: Contains a bromine atom instead of fluorine.

    (2R)-2-(5-Methylpyridin-2-yl)propan-1-amine: Features a methyl group instead of a halogen.

Uniqueness

The presence of the fluorine atom in (2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

(2R)-2-(5-fluoropyridin-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,4,10H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQQMFHDJRXVDC-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=NC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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